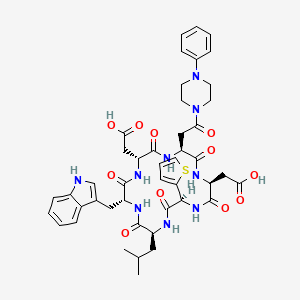

![molecular formula C25H28ClF3N4O4 B10837493 2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)

2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BMS-986118 is a small molecule drug developed by Bristol Myers Squibb CoThis compound has shown promise in the treatment of type 2 diabetes mellitus by promoting glucose-stimulated insulin secretion .

Chemical Reactions Analysis

BMS-986118 undergoes various chemical reactions, primarily focusing on its interaction with GPR40. The compound exhibits dual insulinotropic and glucagon-like peptide-1 (GLP-1) secretory effects, resulting in robust plasma glucose-lowering effects in acute animal models . The major products formed from these reactions include insulin and GLP-1, which are crucial for glucose regulation.

Scientific Research Applications

BMS-986118 has significant scientific research applications, particularly in the field of endocrinology and metabolic diseases. It has been extensively studied for its potential in treating type 2 diabetes mellitus by promoting glucose-stimulated insulin secretion . The compound’s dual mechanism of action, which includes both insulinotropic and GLP-1 secretory effects, makes it a valuable candidate for diabetes treatment. Additionally, BMS-986118 has been explored for its potential in improving glucose control in acute animal models .

Mechanism of Action

BMS-986118 exerts its effects by acting as a full agonist of GPR40, a G-protein-coupled receptor expressed primarily in pancreatic islets and intestinal L-cells. The activation of GPR40 promotes glucose-stimulated insulin secretion and incretin secretion, leading to improved glucose control . The compound’s dual mechanism of action involves both insulinotropic and GLP-1 secretory effects, which are crucial for its therapeutic potential in diabetes treatment .

Comparison with Similar Compounds

BMS-986118 is unique in its dual mechanism of action, promoting both glucose-dependent insulin and incretin secretion. Similar compounds include other GPR40 agonists, such as TAK-875 and AMG 837, which also target GPR40 but may differ in their selectivity and potency . BMS-986118 stands out due to its potent and selective GPR40 agonist activity, making it a promising candidate for diabetes treatment .

Properties

Molecular Formula |

C25H28ClF3N4O4 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid |

InChI |

InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1 |

InChI Key |

GKIUHMMLGAMMOO-OITFXXTJSA-N |

Isomeric SMILES |

C[C@@H]1CN(CC[C@H]1OC2=CC=C(C=C2)N3[C@H]([C@@H](C(=N3)C(F)(F)F)C)CC(=O)O)C4=CC(=NC=C4Cl)OC |

Canonical SMILES |

CC1CN(CCC1OC2=CC=C(C=C2)N3C(C(C(=N3)C(F)(F)F)C)CC(=O)O)C4=CC(=NC=C4Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

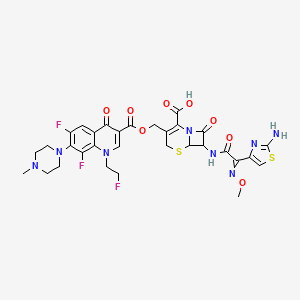

![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)

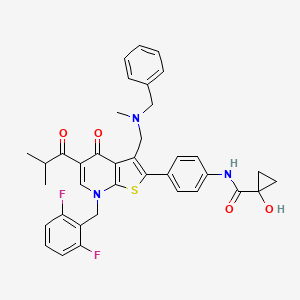

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

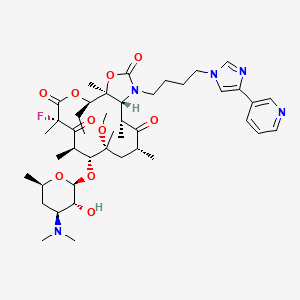

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)

![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)

![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

![(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)

![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)

![{(2S,5S,8S,11R,14R,17S)-14-Carboxymethyl-11-(1H-indol-3-ylmethyl)-8-isobutyl-3,6,9,12,15,18-hexaoxo-17-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-5-thiophen-2-yl-1,4,7,10,13,16hexaaza-cyclooctadec-2-yl}-acetic acid](/img/structure/B10837487.png)